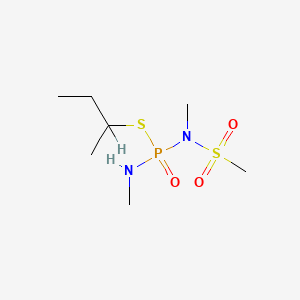
Phosphorodiamidothioic acid, N,N'-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester is a chemical compound with the molecular formula C8H19N2O4PS2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester involves several steps. Typically, the process begins with the reaction of dimethylamine with phosphorodiamidothioic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodiamidothioic acid, N-formyl-N,N’-dimethyl-N’-(methylsulfonyl)-, S-(1-methylpropyl) ester
- Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(2-methylpropyl) ester
Uniqueness
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93501-65-6 |
|---|---|
Molekularformel |
C7H19N2O3PS2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
N-[butan-2-ylsulfanyl(methylamino)phosphoryl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H19N2O3PS2/c1-6-7(2)14-13(10,8-3)9(4)15(5,11)12/h7H,6H2,1-5H3,(H,8,10) |
InChI-Schlüssel |
ZPIJKCPQQBEQKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)SP(=O)(NC)N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


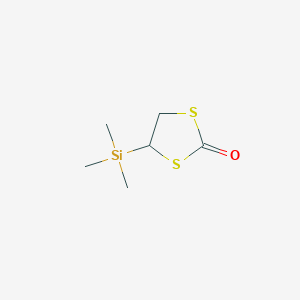
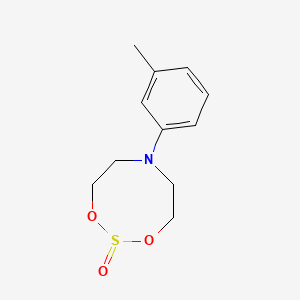
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
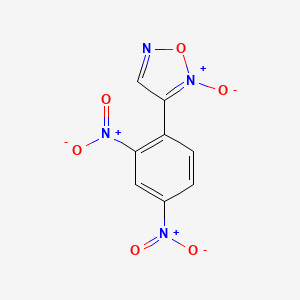

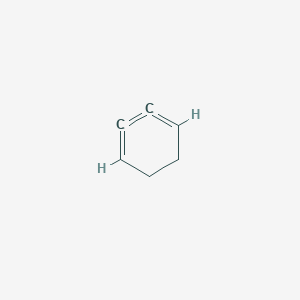
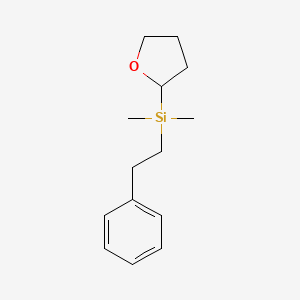
![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)
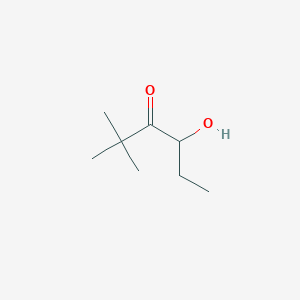
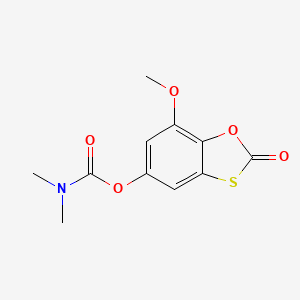
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
